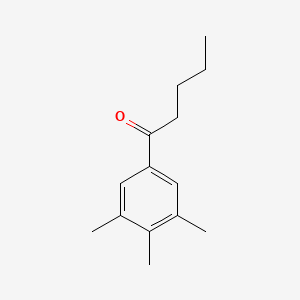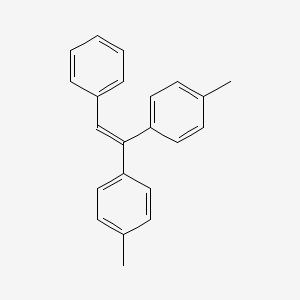![molecular formula C22H32BrN B14608850 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine CAS No. 60601-77-6](/img/structure/B14608850.png)
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine is a complex organic compound that features a bromophenyl group, a prop-1-en-1-yl linkage, and a piperidine ring substituted with a cyclohexylethyl group
Méthodes De Préparation
The synthesis of 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to introduce the bromine atom at the desired position.
Alkylation and Cyclization: The bromophenyl intermediate undergoes alkylation with a suitable alkylating agent, followed by cyclization to form the piperidine ring.
Final Substitution:
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Analyse Des Réactions Chimiques
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It may serve as a ligand in biochemical studies, helping to elucidate the binding interactions with biological macromolecules.
Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Industry: It can be used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bromophenyl group and piperidine ring may facilitate binding to specific sites, modulating the activity of the target molecules. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine include:
1-[2-(4-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine: Differing in the position of the bromine atom on the phenyl ring.
1-[2-(3-Chlorophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine: Featuring a chlorine atom instead of bromine.
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-phenylethyl)piperidine: Substituting the cyclohexylethyl group with a phenylethyl group.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
60601-77-6 |
|---|---|
Formule moléculaire |
C22H32BrN |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
1-[2-(3-bromophenyl)prop-1-enyl]-2-(2-cyclohexylethyl)piperidine |
InChI |
InChI=1S/C22H32BrN/c1-18(20-10-7-11-21(23)16-20)17-24-15-6-5-12-22(24)14-13-19-8-3-2-4-9-19/h7,10-11,16-17,19,22H,2-6,8-9,12-15H2,1H3 |
Clé InChI |
ISDRVDYXNUTDQT-UHFFFAOYSA-N |
SMILES canonique |
CC(=CN1CCCCC1CCC2CCCCC2)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide](/img/structure/B14608774.png)





![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)




![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)

![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)
